molecular formula C13H14O4 B14747059 1-(4-Methoxyphenyl)hexane-1,3,5-trione CAS No. 4808-89-3

1-(4-Methoxyphenyl)hexane-1,3,5-trione

Cat. No.: B14747059
CAS No.: 4808-89-3
M. Wt: 234.25 g/mol
InChI Key: UIHBUZJKRBWGLO-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)hexane-1,3,5-trione is an organic compound characterized by a hexane backbone with three ketone groups at positions 1, 3, and 5, and a methoxyphenyl group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)hexane-1,3,5-trione can be synthesized through a multi-step process involving the condensation of 4-methoxybenzaldehyde with acetylacetone under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction, followed by acidification to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)hexane-1,3,5-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Methoxyphenyl)hexane-1,3,5-trione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)hexane-1,3,5-trione involves its interaction with various molecular targets. The compound’s ketone groups can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interacting with receptors. The methoxy group may also play a role in modulating the compound’s activity by affecting its electronic properties and binding affinity.

Comparison with Similar Compounds

    1-(4-Hydroxyphenyl)hexane-1,3,5-trione: Similar structure but with a hydroxy group instead of a methoxy group.

    1-(4-Methylphenyl)hexane-1,3,5-trione: Similar structure but with a methyl group instead of a methoxy group.

    1-(4-Chlorophenyl)hexane-1,3,5-trione: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness: 1-(4-Methoxyphenyl)hexane-1,3,5-trione is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

4808-89-3

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

1-(4-methoxyphenyl)hexane-1,3,5-trione

InChI

InChI=1S/C13H14O4/c1-9(14)7-11(15)8-13(16)10-3-5-12(17-2)6-4-10/h3-6H,7-8H2,1-2H3

InChI Key

UIHBUZJKRBWGLO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)CC(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

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